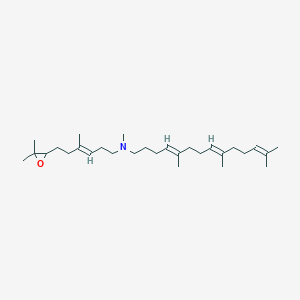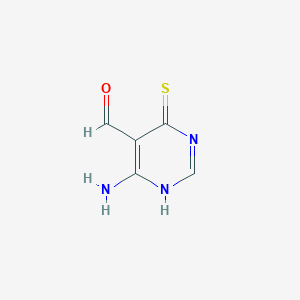
5-Pyrimidinecarboxaldehyde, 6-amino-1,4-dihydro-4-thioxo-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Pyrimidinecarboxaldehyde, 6-amino-1,4-dihydro-4-thioxo-(9CI) is a heterocyclic compound that belongs to the pyrimidine family. This compound has attracted the attention of many researchers due to its potential applications in various fields of science, including medicinal chemistry, organic synthesis, and material science.
Wissenschaftliche Forschungsanwendungen
5-Pyrimidinecarboxaldehyde, 6-amino-1,4-dihydro-4-thioxo-(9CI) has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, antibacterial, and antifungal activities. In addition, this compound has been used as a building block for the synthesis of various pharmaceuticals and bioactive molecules.
Wirkmechanismus
The exact mechanism of action of 5-Pyrimidinecarboxaldehyde, 6-amino-1,4-dihydro-4-thioxo-(9CI) is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins that are essential for the growth and survival of cancer cells, bacteria, and fungi.
Biochemische Und Physiologische Effekte
Studies have shown that 5-Pyrimidinecarboxaldehyde, 6-amino-1,4-dihydro-4-thioxo-(9CI) can induce apoptosis (programmed cell death) in cancer cells. In addition, this compound has been shown to inhibit the growth of various bacterial and fungal strains. However, the exact biochemical and physiological effects of this compound are still being investigated.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Pyrimidinecarboxaldehyde, 6-amino-1,4-dihydro-4-thioxo-(9CI) in lab experiments is its versatility. This compound can be easily modified to obtain various derivatives with different properties. However, one of the main limitations of using this compound is its low solubility in water, which can make it difficult to handle in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-Pyrimidinecarboxaldehyde, 6-amino-1,4-dihydro-4-thioxo-(9CI). One of the most promising areas of research is the development of new derivatives with enhanced antitumor, antibacterial, and antifungal activities. In addition, the use of this compound as a building block for the synthesis of new pharmaceuticals and bioactive molecules is also an area of interest for researchers. Finally, the investigation of the exact mechanism of action of this compound and its potential applications in other fields of science, such as material science, is also an area of future research.
Synthesemethoden
The synthesis of 5-Pyrimidinecarboxaldehyde, 6-amino-1,4-dihydro-4-thioxo-(9CI) is a complex process that involves several steps. One of the most common methods used for the synthesis of this compound is the reaction between 2-aminopyrimidine and carbon disulfide in the presence of a base such as potassium hydroxide. The resulting product is then treated with chloroacetaldehyde to obtain 5-Pyrimidinecarboxaldehyde, 6-amino-1,4-dihydro-4-thioxo-(9CI).
Eigenschaften
CAS-Nummer |
155087-62-0 |
|---|---|
Produktname |
5-Pyrimidinecarboxaldehyde, 6-amino-1,4-dihydro-4-thioxo-(9CI) |
Molekularformel |
C5H5N3OS |
Molekulargewicht |
155.18 g/mol |
IUPAC-Name |
6-amino-4-sulfanylidene-1H-pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C5H5N3OS/c6-4-3(1-9)5(10)8-2-7-4/h1-2H,(H3,6,7,8,10) |
InChI-Schlüssel |
COOZSNNUNRBWIS-UHFFFAOYSA-N |
SMILES |
C1=NC(=S)C(=C(N1)N)C=O |
Kanonische SMILES |
C1=NC(=S)C(=C(N1)N)C=O |
Synonyme |
5-Pyrimidinecarboxaldehyde, 6-amino-1,4-dihydro-4-thioxo- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



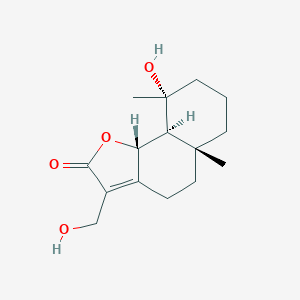
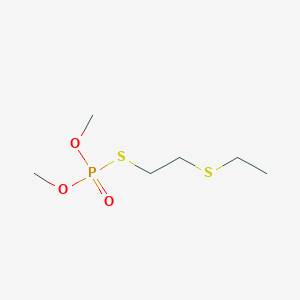
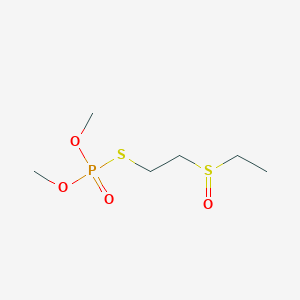
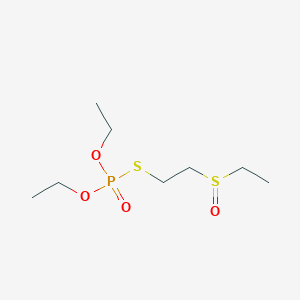

![1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-2-hydroxy-,(S)-(9CI)](/img/structure/B133073.png)
![5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B133074.png)
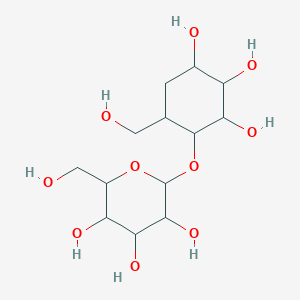
![[2-(Carbamoyloxymethyl)-4-hydroxy-2-methylpentyl] carbamate](/img/structure/B133079.png)
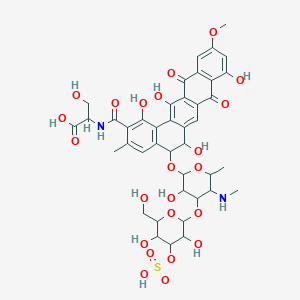

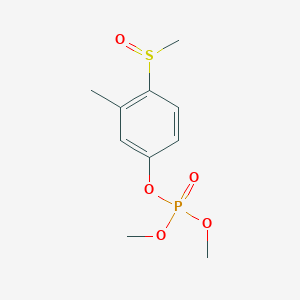
![2-[3-(Diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propylsulfamoyl]benzenesulfonate](/img/structure/B133085.png)
